rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis
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Overview
Description
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound features a tert-butyl group attached to an oxolane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination reactions involving suitable amine precursors and reducing agents like sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine: Lacks the hydrochloride salt form.
(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride: Non-racemic form with specific stereochemistry.
Uniqueness
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which enhances its stability and solubility compared to its non-salt counterparts.
Properties
CAS No. |
2307777-78-0 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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